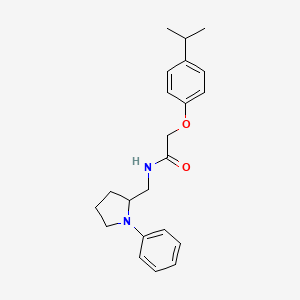
2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IPPA is a synthetic compound that belongs to the class of amides and is structurally similar to other compounds such as lidocaine and bupivacaine.
科学的研究の応用
Acetamide Derivatives in Scientific Research
Acetamide and its derivatives have been extensively studied for their diverse biological effects, including their roles in pharmacology, toxicology, and environmental science. The research on these compounds highlights their commercial importance and the biological consequences of exposure, both beneficial and adverse.
Biological Effects and Toxicology
Acetamide derivatives have been evaluated for their toxicological profiles, with studies indicating variations in biological responses among different chemicals in this class. These investigations provide insight into the safety and potential risks associated with their use and exposure, contributing to regulatory guidelines and safe handling practices in both medical and industrial settings Kennedy, 2001.
Pharmacological Profile Enhancement
Research into the stereochemistry of phenylpiracetam and its methyl derivative, closely related to pyrrolidinone structures akin to acetamides, underscores the importance of structural analogs in enhancing pharmacological profiles. These studies demonstrate how modifications to the molecular structure can improve the efficacy and safety of compounds for therapeutic use Veinberg et al., 2015.
Environmental Protection
The removal of pharmaceuticals like acetaminophen from water showcases the environmental applications of research on acetamide derivatives. This research not only addresses the ecological impact of pharmaceutical waste but also explores innovative solutions for water purification and environmental protection Igwegbe et al., 2021.
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)18-10-12-21(13-11-18)26-16-22(25)23-15-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWHZRZPNWPYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

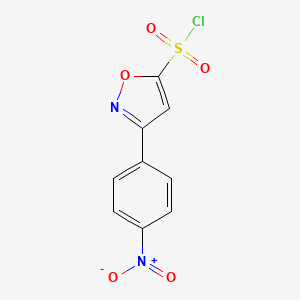
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)


![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
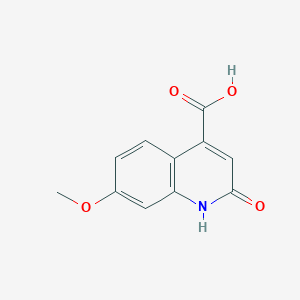
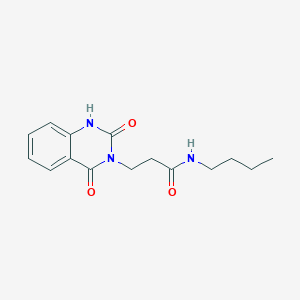

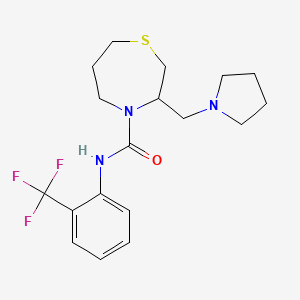
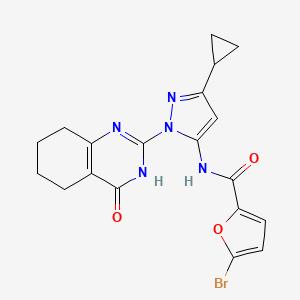
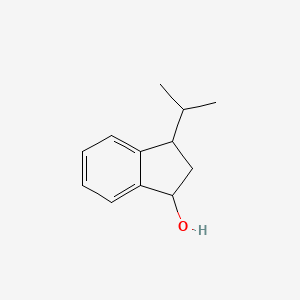
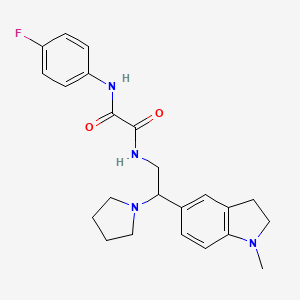

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)